Product packaging for Lurasidone Metabolite 14283 D8(Cat. No.:)

Lurasidone Metabolite 14283 D8

Cat. No.: B1574276
M. Wt: 516.72
Attention: For research use only. Not for human or veterinary use.
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Description

Lurasidone Metabolite 14283 D8 is a deuterium-labeled analog of ID-14283, which is a human metabolite of the atypical antipsychotic drug lurasidone . This compound is specifically designed for use as an internal standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling the precise and accurate measurement of lurasidone and its native metabolite concentrations in biological matrices such as human plasma . The incorporation of eight deuterium atoms provides a predictable mass shift, minimizing experimental variability and ensuring reliable pharmacokinetic data in clinical research studies. Lurasidone is a medication used to treat schizophrenia and bipolar depression . Its metabolism is primarily mediated by the CYP3A4 enzyme in the liver . The use of a stable isotope-labeled internal standard like this compound is critical for validating analytical methods and conducting robust pharmacokinetic studies, as it corrects for losses during sample preparation and ionization suppression or enhancement effects in the mass spectrometer. This high-purity compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C28H28D8N4O3S

Molecular Weight

516.72

Origin of Product

United States

Biochemical Pathways and Enzymatic Mechanisms of Lurasidone Metabolite 14283 Formation

Parent Compound (Lurasidone) Metabolic Fate

The metabolic journey of lurasidone (B1662784) in the body is complex, involving several key enzymatic processes that transform it into various metabolites, including the active metabolite ID-14283.

Other Relevant Biotransformation Pathways

Beyond the principal role of CYP3A4, the metabolism of lurasidone proceeds through several major biotransformation pathways. These include:

Oxidative N-dealkylation : This process occurs between the piperazine (B1678402) and cyclohexane (B81311) rings. wikipedia.org

Hydroxylation of the norbornane (B1196662) ring : This pathway leads to the formation of active metabolites. nih.govwikipedia.orgtga.gov.au

S-oxidation : This is another key metabolic route for lurasidone. nih.govwikipedia.orgtga.gov.au

Additionally, other pathways such as hydroxylation of the cyclohexane ring and reductive cleavage of the isothiazole (B42339) ring followed by S-methylation contribute to the diverse array of metabolites formed from lurasidone. wikipedia.orgfda.gov

Specific Biotransformation Leading to Metabolite 14283

The formation of Metabolite 14283 is a direct result of one of the primary metabolic pathways of lurasidone.

Hydroxylation of the Norbornane Ring

Lurasidone is metabolized into two active metabolites, identified as ID-14283 and ID-14326, through the hydroxylation of the norbornane ring structure of the parent compound. nih.govwikipedia.org This specific transformation is a key step that produces metabolites retaining pharmacological activity. wikipedia.org

Stereo- and Regioselectivity of Hydroxylation

The hydroxylation of the norbornane ring exhibits stereo- and regioselectivity, resulting in the formation of distinct metabolites. Metabolite ID-14283 is one of the norbornane hydroxylation products. wikipedia.org The other active metabolite produced through this pathway, ID-14326, is a stereoisomer where the hydroxyl (OH) group is in the endo position. medicapharma.com

Quantitative Contribution of Metabolite 14283 to Total Parent Exposure

Different studies report varying degrees of exposure. For instance, some data indicate that ID-14283 accounts for approximately 25% of the parent drug's exposure. nih.govdrugbank.com In contrast, studies measuring serum radioactivity have reported that ID-14283 corresponds to about 4.1% of the total serum radioactivity. tga.gov.au Another analysis based on the area under the curve (AUC) from 0-12 hours found that the active metabolite ID-14283 accounted for 2.8% of the total radioactivity. fda.gov Despite these variations, it is recognized as one of the two relevant active metabolites, with the other being ID-14326. wikipedia.org

Table 1: Major Metabolic Pathways of Lurasidone

Pathway Description Key Enzyme Resulting Metabolites
Hydroxylation Addition of a hydroxyl group to the norbornane ring. CYP3A4 ID-14283 (active), ID-14326 (active)
Oxidative N-dealkylation Cleavage of the N-alkyl group. CYP3A4 ID-11614 (inactive), ID-20219 (inactive)
S-oxidation Oxidation of the sulfur atom in the isothiazole ring. CYP3A4 Various oxidized metabolites

Data sourced from multiple references. nih.govwikipedia.orgtga.gov.aumedicapharma.com

Table 2: Reported Exposure of Lurasidone and its Metabolites

Compound Relation to Lurasidone Reported Contribution to Exposure Reference
Lurasidone (Parent Drug) - ~11.4% of serum radioactivity tga.gov.au
ID-14283 Active Metabolite 25% of parent exposure nih.govdrugbank.com
4.1% of serum radioactivity tga.gov.au
2.8% of total radioactivity (AUC 0-12h) fda.gov
ID-14326 Active Metabolite 0.4% of serum radioactivity tga.gov.au
ID-20219 Inactive Metabolite 24% of serum radioactivity tga.gov.au
ID-20220 Inactive Metabolite 11% of serum radioactivity tga.gov.au

Comparative Analysis with Other Lurasidone Metabolites (e.g., ID-14326, ID-20219, ID-11614)

Lurasidone's metabolism results in several metabolites, each with distinct properties and formation pathways. A comparative analysis highlights the significance of ID-14283 relative to other key metabolites.

Metabolite Formation and Activity

MetaboliteFormation PathwayEnzymatic CatalystActivity StatusRelative Exposure (vs. Lurasidone)
ID-14283 Hydroxylation of norbornane ring (exo-position) wikipedia.orgnih.govCYP3A4 wikipedia.orgeuropa.euActive wikipedia.orgdrugbank.comnih.gov~24-29% nih.govsci-hub.se
ID-14326 Hydroxylation of norbornane ring (endo-position) wikipedia.orgnih.govCYP3A4 wikipedia.orgActive wikipedia.orgnih.govnih.gov~2-4% nih.govsci-hub.se
ID-20219 Oxidative N-dealkylation wikipedia.orgfda.govtandfonline.comnih.govCYP3A4 wikipedia.orgfda.govInactive wikipedia.orgnih.govdrugbank.comnih.govMajor, ~24% of serum radioactivity tga.gov.au
ID-11614 Oxidative N-dealkylation wikipedia.orgnih.govdovepress.comCYP3A4 wikipedia.orgfda.govInactive / Very Minor Activity wikipedia.orgsci-hub.senih.govMinor, ~1% of parent exposure drugbank.com

ID-14283 vs. ID-20219 and ID-11614 : In contrast to the active hydroxylated metabolites, ID-20219 and ID-11614 are products of oxidative N-dealkylation. wikipedia.orgnih.gov ID-20219 is a major metabolite in terms of circulation but is considered pharmacologically inactive, with negligible affinity for key dopamine (B1211576) and serotonin (B10506) receptors. wikipedia.orgtga.gov.aunih.gov Similarly, ID-11614, which is also a metabolite of the antipsychotics perospirone (B130592) and ziprasidone, has low receptor affinity and is not believed to contribute significantly to the antipsychotic action of lurasidone. nih.govnih.govdovepress.com Therefore, while ID-20219 and ID-11614 represent major routes of lurasidone clearance, ID-14283 is the primary active metabolite that contributes meaningfully to the drug's therapeutic effects alongside the parent compound. wikipedia.orgnih.govnih.gov

Advanced Analytical Methodologies for Lurasidone Metabolite 14283 D8

Rationale for Deuterium (B1214612) Labeling as an Internal Standard

In quantitative analytical chemistry, particularly in the analysis of compounds in complex biological matrices, an internal standard (IS) is crucial for achieving reliable results. The ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. Lurasidone (B1662784) Metabolite 14283 D8 is the deuterium-labeled form of Lurasidone Metabolite 14283 and serves as an excellent internal standard for quantification using mass spectrometry. medchemexpress.comtargetmol.comglpbio.com The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, results in a compound with nearly identical chemical properties to the unlabeled analyte but with a different mass-to-charge ratio (m/z), allowing for its distinct detection by a mass spectrometer. clearsynth.com

Enhancement of Analytical Accuracy and Precision

The primary role of a deuterated internal standard like Lurasidone Metabolite 14283 D8 is to improve the accuracy and precision of the analytical method. clearsynth.com During sample processing, which can include steps like extraction, evaporation, and reconstitution, some amount of the analyte may be lost. Because the deuterated standard has virtually identical chemical properties to the non-labeled metabolite, it experiences the same degree of loss during these procedures. scispace.com By adding a known amount of the deuterated standard to the sample at the beginning of the process, the final ratio of the analyte's signal to the internal standard's signal can be used to calculate the initial concentration of the analyte accurately, regardless of variations in sample recovery. clearsynth.comnih.gov

This normalization corrects for procedural errors and variability, significantly enhancing the precision of the measurement. researchgate.net For instance, studies developing quantitative methods for drugs have shown that stable isotope-labeled (SIL) internal standards provide better precision and accuracy compared to using structural analogues. scispace.comnih.gov The use of a SIL internal standard is considered essential for correcting interindividual variability in sample recovery, particularly from complex matrices like patient plasma. nih.gov

Mitigation of Matrix Effects and Ion Suppression

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive technique but is susceptible to "matrix effects". waters.com These effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, and proteins in plasma) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. waters.comresearchgate.net This can cause significant variability and inaccuracy in quantitative results.

A key advantage of using a deuterated internal standard is its ability to compensate for these matrix effects. clearsynth.com Since the deuterated standard co-elutes with the analyte from the liquid chromatography column, it is exposed to the same interfering matrix components at the same time. waters.com Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement. researchgate.net The ratio of their signals remains constant, allowing for reliable quantification even in the presence of strong matrix effects. clearsynth.com However, it is important to note that in some cases, the "deuterium isotope effect" can cause a slight difference in retention time between the analyte and the deuterated standard. nih.gov If this occurs in a region of changing ion suppression, it can affect the accuracy of the method, highlighting the need for careful chromatographic optimization. nih.govmyadlm.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS is the predominant analytical technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. waters.com This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.

Method Development and Optimization for Quantification

Developing a robust LC-MS/MS method for quantifying lurasidone and its metabolites, such as ID-14283, involves several critical steps. nih.gov The process begins with optimizing the mass spectrometer parameters for both the analyte and its deuterated internal standard (e.g., this compound). This is typically done in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each compound. researchgate.net

Optimization also involves selecting the appropriate ionization source, most commonly electrospray ionization (ESI), and adjusting its parameters to achieve the most stable and intense signal for the compounds of interest. uctm.eduresearchgate.net The subsequent development focuses on the chromatographic separation, which is designed to resolve the analyte from potential interferences in the sample matrix, thereby reducing matrix effects and ensuring accurate quantification. nih.govnih.gov A validated method will demonstrate linearity over a specific concentration range, along with defined accuracy, precision, and limits of detection and quantification. researchgate.netuctm.eduresearchgate.net

Before analysis by LC-MS/MS, the analyte must be extracted from the biological matrix. This step is crucial for removing proteins and other interfering substances that can suppress the MS signal or damage the analytical column. Liquid-liquid extraction (LLE) is a common and effective technique used for this purpose. bioanalysis-zone.comnih.gov In LLE, the aqueous sample (e.g., plasma) is mixed with an immiscible organic solvent. The analyte and internal standard partition into the organic phase, leaving behind many of the interfering components in the aqueous phase. The organic layer is then separated, evaporated, and the residue is reconstituted in a solvent compatible with the LC mobile phase before injection into the system. researchgate.net Another common technique is protein precipitation, where a solvent like acetonitrile (B52724) is added to the plasma sample to denature and precipitate proteins, which are then removed by centrifugation. nih.gov

The chromatographic separation is the core of the LC-MS/MS method. Ultra-Performance Liquid Chromatography (UPLC) systems are often used to achieve rapid and high-resolution separations. The choice of stationary phase (column chemistry) and mobile phase is critical for obtaining good peak shape and separating the analyte from matrix interferences.

For lurasidone and its metabolites, reversed-phase chromatography is typically employed, using columns with C8 or C18 stationary phases. nih.govbioanalysis-zone.comdergipark.org.trgoogle.com The mobile phase usually consists of a mixture of an aqueous component (often water with an additive like ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization) and an organic solvent such as acetonitrile or methanol. uctm.edunih.govbioanalysis-zone.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to effectively separate compounds with different polarities and to ensure that the analytes elute as sharp, symmetrical peaks in a short amount of time. nih.gov

The following tables summarize typical parameters found in LC-MS/MS methods for the analysis of lurasidone.

Table 1: Example Chromatographic Columns for Lurasidone Analysis

Column ChemistryDimensionsParticle SizeReference
Octadecylsilica (C18)2.0 x 50 mm5 µm nih.gov
Hypersil BDS C184.6 x 50 mm3.0 µm uctm.eduresearchgate.net
Zorbax XDB C84.6 x 50 mm3.5 µm dergipark.org.tr
Phenomenex C184.6 x 150 mm3.0 µm bioanalysis-zone.comnih.gov
Zorbax SB-C184.6 x 75 mm3.5 µm researchgate.net

Table 2: Example Mobile Phase Compositions for Lurasidone Analysis

Organic PhaseAqueous PhaseAdditiveElution TypeReference
AcetonitrileWater0.1% Formic AcidIsocratic nih.gov
Acetonitrile / MethanolPhosphate Buffer (pH 3)-Isocratic dergipark.org.tr
Methanol / AcetonitrileWater0.1% Heptafluorobutyric AcidIsocratic bioanalysis-zone.comnih.gov
Methanol5mM Ammonium Acetate-Isocratic researchgate.net
Acetonitrile / MethanolAmmonium Acetate (pH 5.5)-Isocratic researchgate.net
Mass Spectrometric Detection Parameters (e.g., MRM transitions)

In quantitative bioanalysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the most common acquisition mode due to its high selectivity and sensitivity. For the detection of Lurasidone-d8, specific precursor-to-product ion transitions are monitored.

A validated HPLC-MS/MS method utilized the following MRM transition for the quantification of Lurasidone-d8 hydrochloride: 501.400 → 166.500 . nih.gov This transition is monitored alongside the transition for the non-deuterated lurasidone (493.400 → 166.500) to ensure accurate quantification by correcting for variability during sample preparation and analysis. nih.gov Another study also reported MRM transitions for Lurasidone-d8, with the precursor ion at m/z 501.3 and product ions at m/z 166.1, 120.1, and 181.6. core.ac.uk

Table 1: Mass Spectrometric Parameters for Lurasidone-d8

Compound Precursor Ion (m/z) Product Ion (m/z)
Lurasidone-d8 hydrochloride 501.400 166.500
Lurasidone-d8 501.3 166.1
120.1

Bioanalytical Method Validation Principles for Deuterated Analogs

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of the obtained data. When using a deuterated analog like Lurasidone-d8 as an internal standard, specific validation parameters are assessed according to regulatory guidelines.

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A validated HPLC-MS/MS method for lurasidone using Lurasidone-d8 as an internal standard demonstrated linearity over a calibration range of 1.00 to 500.00 ng/mL in plasma. nih.gov The linearity is established by plotting the peak area ratios of the analyte to the internal standard against the respective standard concentrations and is typically required to have a correlation coefficient (r²) of ≥ 0.99.

Precision refers to the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the mean test results to the true value. For methods employing Lurasidone-d8, both intra-assay (within-day) and inter-assay (between-day) precision and accuracy are evaluated at multiple concentration levels (e.g., lower limit of quantification, low, medium, and high quality control samples). A validated method for lurasidone utilizing Lurasidone-d8 confirmed that the intra-assay and inter-assay precision and accuracy were within the acceptable limits set by regulatory authorities. nih.gov Generally, the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (or 20% at the LLOQ), and the accuracy (expressed as the percentage of the nominal value) should be within 85-115% (or 80-120% at the LLOQ).

Stability studies are conducted to evaluate the chemical stability of an analyte in a given matrix under specific conditions for specific time intervals. When using Lurasidone-d8 as an internal standard, its stability is assessed alongside the analyte, lurasidone. A comprehensive validation includes the evaluation of:

Bench-top stability: Stability of the analyte in the biological matrix at room temperature.

Freeze-thaw stability: Stability after repeated cycles of freezing and thawing.

Auto-sampler stability: Stability of the processed samples in the autosampler.

Long-term stability: Stability of the analyte in the matrix when stored at a specific temperature (e.g., -70°C) for an extended period. nih.gov

A validated method using Lurasidone-d8 as an internal standard confirmed the stability of lurasidone under these various conditions. nih.gov

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. In LC-MS/MS methods, selectivity is achieved through a combination of chromatographic separation and the specificity of the MRM transitions. For a method using Lurasidone-d8, it must be demonstrated that there are no significant interfering peaks from endogenous matrix components or other metabolites at the retention times of lurasidone and its deuterated internal standard. nih.gov

Application in Biological Matrices (e.g., plasma, urine, tissue homogenates)

Lurasidone-d8 is utilized as an internal standard for the quantification of lurasidone and its metabolites in various biological matrices, which is essential for pharmacokinetic and metabolism studies.

Plasma: A validated HPLC-MS/MS method employed Lurasidone-d8 hydrochloride as an internal standard for the quantification of lurasidone in human plasma. This method was successfully applied to a bioequivalence study, demonstrating its reliability for clinical research. nih.gov The use of the deuterated internal standard ensures accurate measurement of lurasidone concentrations in plasma samples.

Urine: In a study aimed at identifying lurasidone metabolites in human urine, Lurasidone-d8 was used as an internal standard. spectroscopyonline.com The samples were analyzed by LC-MS/MS to determine the relative abundance of various metabolites. The inclusion of Lurasidone-d8 helps to normalize the analytical variability and allows for a more accurate comparison of metabolite levels. spectroscopyonline.com

While the application in plasma and urine is well-documented, specific studies detailing the use of this compound in tissue homogenates were not prominently found in the reviewed literature. However, the principles of its use as an internal standard would be directly applicable to such matrices.

Table 2: Summary of Compound Names

Compound Name Abbreviation/Synonym
Lurasidone LUR

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the definitive identification of metabolites like this compound. Its capacity to provide high-resolution and accurate-mass data is indispensable for distinguishing between compounds with very similar molecular weights. When coupled with liquid chromatography (LC), LC-HRMS offers a powerful platform for separating complex biological mixtures and obtaining detailed structural information. chromatographyonline.com

The primary advantage of HRMS in this context is its ability to determine the elemental composition of a molecule from its exact mass. This precision is crucial for proposing potential chemical formulas for unknown metabolites, a foundational step in their structural elucidation. For this compound, HRMS can confirm its isotopic labeling and differentiate it from its non-deuterated counterpart and other structurally similar metabolites.

Untargeted metabolomics is a comprehensive strategy aimed at capturing and analyzing all detectable metabolites in a biological sample to identify changes related to a specific physiological state or in response to a stimulus, such as drug administration. chromatographyonline.com This approach is particularly valuable for discovering novel or unexpected metabolites of lurasidone. In a typical untargeted HRMS workflow, biological samples (e.g., urine or plasma) are analyzed to generate a global profile of metabolites. chromatographyonline.com

The application of untargeted HRMS for lurasidone metabolite discovery involves comparing samples from individuals who have been administered the drug with control samples. chromatographyonline.com This comparison allows for the identification of ions that are unique to or significantly more abundant in the dosed samples. The high resolving power of the mass spectrometer is essential for separating the signals of drug-related metabolites from the dense background of endogenous molecules. This methodology has been successfully employed to identify numerous lurasidone metabolites in urine, providing a more complete picture of the drug's metabolic fate. chromatographyonline.com The hydroxylurasidone metabolite, for instance, has been identified as a prevalent metabolite in urine through such untargeted approaches. chromatographyonline.com

Table 1: Key HRMS Parameters for Untargeted Metabolomics of Lurasidone Metabolites

ParameterTypical Setting/ValuePurpose
Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF), OrbitrapProvides high mass resolution and accuracy for confident elemental composition determination.
Ionization ModeElectrospray Ionization (ESI), Positive and NegativeBroad coverage of metabolites with different chemical properties.
Mass Range100 - 1000 m/zEncompasses the expected mass range of lurasidone and its metabolites.
Mass Resolution> 20,000 FWHMEnables separation of isobaric interferences and accurate mass measurement.
Data AcquisitionData-Independent Acquisition (DIA) or Data-Dependent Acquisition (DDA)Comprehensive fragmentation data collection for structural elucidation.

This table is interactive. You can sort and filter the data.

The vast and complex datasets generated by untargeted HRMS necessitate sophisticated data processing and computational strategies for the structural elucidation of metabolites. The process begins with raw data processing, which includes peak picking, feature detection, and alignment of chromatograms from different samples.

Once potential metabolite features are identified, the next step is to determine their chemical formula based on the accurate mass and isotopic pattern. For a compound like this compound, the presence of the deuterium atoms would result in a characteristic mass shift and isotopic distribution that can be computationally verified.

Subsequent structural elucidation relies heavily on the interpretation of fragmentation spectra obtained from tandem mass spectrometry (MS/MS). Computational tools play a pivotal role in this process:

In Silico Fragmentation: Software tools can predict the fragmentation pattern of a hypothesized structure. By comparing the predicted spectrum with the experimentally acquired MS/MS spectrum of the metabolite, researchers can gain confidence in the proposed structure.

Database Searching: The fragmentation spectra of unknown metabolites can be searched against spectral libraries of known compounds. While this is highly effective for known metabolites, it is less useful for novel or proprietary compounds.

Metabolite Prediction Software: These programs can predict potential sites of metabolic transformation on the parent drug molecule. This information helps in generating a list of candidate structures for the observed metabolites.

The structural elucidation of a lurasidone metabolite would involve a systematic evaluation of potential biotransformations such as oxidation, hydroxylation, and N-dealkylation, which are known metabolic pathways for lurasidone. chromatographyonline.com By combining the accurate mass data, the MS/MS fragmentation pattern, and knowledge of lurasidone's metabolism, a definitive structure for metabolites like ID-14283 can be proposed and confirmed.

Table 2: Computational Workflow for Metabolite Identification

StepDescriptionKey Software/Tools
1. Data Pre-processingPeak detection, feature alignment, and noise reduction from raw LC-HRMS data.XCMS, MS-DIAL, Progenesis QI
2. Feature AnnotationPutative identification based on accurate mass, retention time, and isotopic pattern matching against databases.METLIN, HMDB, MassBank
3. Fragmentation AnalysisComparison of experimental MS/MS spectra with in silico fragmented spectra of candidate structures.MetFrag, CFM-ID, CSI:FingerID
4. Structural ElucidationIntegration of all data to propose and confirm the final chemical structure.Molecular networking, pathway analysis tools

This table is interactive. You can sort and filter the data.

Preclinical Pharmacokinetic Characterization of Lurasidone Metabolite 14283

Absorption and Distribution Studies in Preclinical Models

The distribution of Lurasidone (B1662784) Metabolite ID-14283 is a critical factor in understanding its physiological activity. Following the administration of lurasidone, the parent compound is metabolized, and the resulting metabolites, including ID-14283, are distributed throughout the body.

Tissue Distribution Profiles

Preclinical studies involving the intravenous administration of the parent drug, lurasidone, in male Sprague-Dawley rats demonstrated wide distribution across all nine tissues examined. sci-hub.se These tissues included the brain, liver, kidneys, heart, spleen, lungs, small intestine, muscle, and adipose tissues. sci-hub.se The highest tissue-to-plasma concentration ratios for lurasidone were observed in the small intestine and adipose tissue. sci-hub.se While specific distribution data for the ID-14283 metabolite is not detailed, it is understood to be distributed systemically following its formation from lurasidone.

Protein Binding Dynamics

The binding of a drug or its metabolites to plasma proteins significantly influences its distribution and availability to target sites. Both lurasidone and its active metabolites exhibit high affinity for plasma proteins. evidence-based-psychiatric-care.org The parent compound, lurasidone, is approximately 99% bound to serum proteins. drugbank.comnih.govnih.gov Research indicates that its active metabolites demonstrate similarly extensive binding.

Table 1: Plasma Protein Binding of Lurasidone and its Active Metabolites

Compound Plasma Protein Binding (%)
Lurasidone ~99% - 99.8%
Active Metabolites (ID-14283, ID-14326) 98.8% - 99.0%

Data sourced from multiple preclinical and clinical pharmacokinetic analyses. sci-hub.seevidence-based-psychiatric-care.orgnih.gov

Metabolism and Excretion Profiles in Animal Models

The metabolism of lurasidone is extensive, leading to the formation of several metabolites, with ID-14283 being the most significant in terms of exposure and activity. drugbank.com

Clearance Mechanisms and Pathways

Lurasidone is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4. nih.govpsychopharmacologyinstitute.commedcentral.com The main biotransformation pathways include oxidative N-dealkylation, hydroxylation of the norbornane (B1196662) ring, and S-oxidation. nih.govpsychopharmacologyinstitute.commedcentral.com This metabolic process yields two primary active metabolites, ID-14283 and ID-14326, as well as two major non-active metabolites, ID-20219 and ID-20220. drugbank.compsychopharmacologyinstitute.commedcentral.com ID-14283 is considered the major active metabolite, with exposure levels representing a significant fraction of the parent compound. drugbank.comnih.gov

Table 2: Relative Exposure of Lurasidone Metabolites

Metabolite Status Relative Exposure (% of Parent Compound)
ID-14283 Active ~25%
ID-14326 Active ~3%
ID-11614 Minor Metabolite ~1%
ID-20219 Non-active Major
ID-20220 Non-active Major

Relative exposure is based on the area under the curve (AUC) compared to the parent drug, lurasidone. evidence-based-psychiatric-care.orgdrugbank.comnih.gov

Elimination Half-Life (T1/2) in Preclinical Species

The elimination half-life of a compound is a key indicator of its duration of action. The mean elimination half-life of the parent drug, lurasidone, is approximately 18 hours. nih.govpsychopharmacologyinstitute.commedcentral.com The major active metabolite, ID-14283, is reported to have a shorter elimination half-life compared to lurasidone, suggesting that the pharmacodynamic effects are primarily driven by the parent drug itself. sci-hub.se

Excreted Forms (Parent vs. Metabolites)

Following the administration of a single radiolabeled dose of lurasidone, the total excretion of radioactivity was found to be approximately 89%. nih.govpsychopharmacologyinstitute.com The primary route of elimination is through the feces, accounting for about 80% of the dose, with the remaining 9% recovered in the urine. nih.govpsychopharmacologyinstitute.commedcentral.com This radioactivity represents the combined total of the parent drug and all its metabolites, including ID-14283. psychopharmacologyinstitute.com

Impact of Metabolic Enzyme Modulation on Metabolite 14283 Exposure

The formation and subsequent systemic exposure of Lurasidone Metabolite 14283 are intrinsically linked to the activity of cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is the primary enzyme responsible for the metabolism of lurasidone. researchgate.netnih.gov

Preclinical and clinical studies have established that lurasidone is predominantly metabolized by CYP3A4. researchgate.net Consequently, the exposure to its major active metabolite, ID-14283, is significantly influenced by the co-administration of substances that inhibit or induce this enzyme system.

Table 1: Predicted Impact of CYP3A4 Modulators on Lurasidone Metabolite 14283 Exposure

Modulator TypeExample CompoundExpected Effect on Lurasidone MetabolismPredicted Impact on Metabolite 14283 Levels
CYP3A4 Inhibitor Ketoconazole (B1673606)DecreasedPotentially decreased formation
CYP3A4 Inducer RifampinIncreasedPotentially increased formation and clearance

The potential for a drug to alter its own metabolism over time through autoinduction or autoinhibition is a critical aspect of its pharmacokinetic profile.

Some studies have suggested that lurasidone may have an impact on the expression of CYP enzymes. nih.gov Research in rats has indicated that chronic treatment with lurasidone can lead to the induction of CYP3A expression. nih.gov This suggests a potential for autoinduction, where prolonged exposure to lurasidone could enhance its own metabolism, possibly affecting the steady-state concentrations of both the parent drug and Metabolite 14283.

In addition to induction, some findings have shown that lurasidone may exert an inhibitory effect on the expression of other CYP enzymes, such as CYP2B, CYP2C11, and CYP2E1 in preclinical models. nih.gov However, the primary metabolic pathway for lurasidone remains CYP3A4, making the induction of this particular enzyme the most relevant for its autoinductive potential. researchgate.net There is currently a lack of specific preclinical studies investigating the direct autoinductive or autoinhibitory properties of Metabolite 14283 itself.

Interspecies Pharmacokinetic Comparisons of Lurasidone Metabolite 14283

Understanding the pharmacokinetic profile of a metabolite across different animal species is crucial for the extrapolation of preclinical findings to humans. Lurasidone has undergone preclinical evaluation in various species, including rats and primates. researchgate.net

Lurasidone is known to be metabolized into several active and inactive metabolites, with ID-14283 being a major active metabolite. researchgate.netmdpi.com In humans, Metabolite ID-14283 represents approximately 25% of the parent compound's exposure. evidence-based-psychiatric-care.org While comprehensive, directly comparative preclinical pharmacokinetic data for Metabolite 14283 across different species are not widely published, the presence of this metabolite has been identified in the metabolic profiling of lurasidone in preclinical models. The quantitative differences in the formation and clearance of this metabolite between species would be influenced by interspecies variations in CYP3A4 activity and other metabolic pathways.

Further detailed preclinical studies would be necessary to fully characterize and quantify the interspecies differences in the pharmacokinetics of Lurasidone Metabolite 14283.

Preclinical Pharmacodynamic and Mechanistic Evaluation of Lurasidone Metabolite 14283

Receptor Binding Affinity and Selectivity Profile in Preclinical Models

In vitro studies have established that the receptor binding profile of the active metabolite ID-14283 is comparable to that of the parent drug, lurasidone (B1662784). sci-hub.se This suggests that the hydroxylation of lurasidone's norbornane (B1196662) skeleton, which forms the metabolite, has little impact on its neuropharmacological action. nih.gov Lurasidone exhibits a high affinity for a range of dopamine (B1211576) and serotonin (B10506) receptors, a profile that is shared by its metabolite. nih.gov

Table 1: Receptor Binding Affinity of Parent Compound Lurasidone Note: The binding affinity of metabolite ID-14283 is reported to be similar to the parent compound.

Receptor SubtypeBinding Affinity (Ki, nM)
Serotonin 5-HT70.495
Serotonin 5-HT2A0.47
Dopamine D20.994
Serotonin 5-HT1A6.38
Adrenergic α2C10.8
Adrenergic α2A40.7

ID-14283 shares lurasidone's high affinity for several key serotonin receptor subtypes. nih.gov Studies confirm that the metabolite, like the parent drug, has a high affinity for 5-HT1A and 5-HT7 receptors. nih.gov Lurasidone itself is a potent binder at 5-HT7 (Ki = 0.495 nM) and 5-HT2A (Ki = 0.47 nM) receptors, while also showing high affinity for 5-HT1A receptors (Ki = 6.38 nM). europa.eu The similar binding profile of ID-14283 at these receptors indicates its role in the serotonergic component of lurasidone's therapeutic effects. europa.eu

The pharmacodynamic profile of lurasidone includes moderate affinity for the α2C-adrenergic receptor, with a reported Ki value of 10.8 nM. europa.eudrugbank.com The active metabolite ID-14283 is also understood to interact with adrenergic receptors, contributing to the broader pharmacological actions of the medication. fda.gov

Functional Activity in In Vitro Assays

Functional assays have been conducted to characterize the specific actions of ID-14283 at its target receptors, revealing a profile that mirrors the parent compound.

In vitro functional studies have elucidated the specific activities of ID-14283. These assays confirmed that the metabolite is a potent antagonist at human dopamine D2 and serotonin 5-HT7 receptors. nih.gov Furthermore, consistent with the profile of its parent compound, ID-14283 was found to act as a partial agonist at the human 5-HT1A receptor. nih.gov

Table 2: Functional Activity of Lurasidone Metabolite ID-14283

Receptor SubtypeFunctional Activity
Dopamine D2Potent Antagonist
Serotonin 5-HT7Potent Antagonist
Serotonin 5-HT1APartial Agonist

Contribution to Overall Preclinical Pharmacological Effects

In Vivo Preclinical Models for Efficacy Assessment (e.g., animal behavioral models related to antipsychotic/antidepressant activity)

While comprehensive in vivo preclinical studies evaluating the efficacy of the isolated ID-14283 metabolite in animal behavioral models are not extensively available in published literature, the known pharmacological actions of lurasidone provide a framework for understanding the potential contributions of this metabolite. Lurasidone itself has demonstrated efficacy in animal models predictive of antipsychotic and antidepressant activities. evidence-based-psychiatric-care.org Given that ID-14283 shares a similar receptor binding profile with lurasidone, it is hypothesized to contribute to these effects.

The parent compound, lurasidone, has been shown to inhibit conditioned avoidance response in rats, a classic preclinical screen for antipsychotic activity. It also exhibits effects in models of depression, such as the forced swim test in rodents. The contribution of ID-14283 to these observed effects is inferred from its significant presence in plasma and its comparable receptor binding affinities. However, specific studies titrating the dose of the isolated metabolite to assess its independent efficacy in these models are not readily found in the public domain.

Role of Metabolite 14283 in Sustaining or Modulating Receptor Occupancy

Preclinical and clinical evidence suggests that ID-14283 plays a role in the in vivo receptor occupancy of lurasidone. The binding affinities of both lurasidone and its active metabolite ID-14283 for key neurotransmitter receptors are similar. sci-hub.se This suggests that the metabolite contributes to the sustained interaction with these targets following administration of the parent drug.

The receptor binding profile of lurasidone, which is shared by its active metabolite ID-14283, is characterized by high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT7 receptors, and as a partial agonist at 5-HT1A receptors. evidence-based-psychiatric-care.orgnih.gov

Interactive Data Table: Receptor Binding Profile of Lurasidone

ReceptorAffinity (Ki, nM)Functional Activity
Dopamine D2HighAntagonist
Serotonin 5-HT2AHighAntagonist
Serotonin 5-HT7HighAntagonist
Serotonin 5-HT1AHighPartial Agonist
Adrenergic α2CModerateAntagonist
Histamine H1Negligible-
Muscarinic M1Negligible-

This table represents the receptor binding profile of the parent drug, lurasidone. The active metabolite ID-14283 is reported to have a similar profile.

Investigation of Potential Off-Target Interactions in Preclinical Systems (excluding adverse effects)

The investigation into the off-target interactions of ID-14283 in preclinical systems is primarily inferred from the selectivity profile of its parent compound, lurasidone. Lurasidone is recognized for its relatively "clean" receptor binding profile, exhibiting negligible affinity for histaminergic H1 and muscarinic M1 receptors. evidence-based-psychiatric-care.org This characteristic is generally associated with a lower propensity for certain side effects like sedation and weight gain.

Enzymatic and Transporter Interactions Involving Lurasidone Metabolite 14283

Role of CYP3A4 in Metabolite 14283 Further Metabolism

Lurasidone (B1662784) is principally biotransformed by CYP3A4 into several metabolites, including the active metabolite ID-14283. The metabolic pathway does not end with the formation of ID-14283; this active metabolite is also a substrate for CYP3A4 and undergoes further metabolism mediated by this enzyme. When lurasidone is co-administered with a strong CYP3A4 inhibitor like ketoconazole (B1673606), the exposure to both lurasidone and its active metabolite ID-14283 increases significantly. Similarly, moderate CYP3A4 inhibitors also lead to increased exposure of both compounds. This indicates that CYP3A4 is the major enzyme responsible for the metabolism and subsequent clearance of the active metabolite ID-14283.

Metabolite 14283 as an Inhibitor or Inducer of Drug-Metabolizing Enzymes (in vitro and preclinical in vivo)

While the parent compound, lurasidone, has been studied for its potential to inhibit and induce various drug-metabolizing enzymes, specific data on the direct effects of its metabolite, ID-14283, are not extensively detailed in the available scientific literature. Preclinical studies in rats involving chronic administration of lurasidone have shown effects on the expression of several CYP enzymes. These studies suggest that the accumulation of lurasidone and its metabolites over time may influence CYP gene transcription or protein activity. However, the specific contribution of ID-14283 to these effects has not been individually characterized.

In vitro studies have characterized the inhibitory profile of the parent drug, lurasidone, against a panel of CYP enzymes. Lurasidone has been shown to be a moderate inhibitor of CYP1A2, CYP2C9, CYP2C19, and CYP3A4. However, dedicated in vitro studies to determine the specific inhibitory potency (e.g., Ki or IC50 values) of the metabolite ID-14283 against this panel of enzymes are not described in the reviewed literature.

Preclinical in vivo studies have been conducted to understand the effect of long-term lurasidone administration on the expression of various CYP enzymes. In rats, chronic treatment with lurasidone was found to have an inhibitory effect on the expression and activity of CYP2B, CYP2C11, and CYP2E1, while causing an induction of CYP3A. These effects are thought to be related to the accumulation of the parent drug and its metabolites. Nevertheless, studies designed to isolate and evaluate the specific modulatory effects of metabolite ID-14283 on the expression of these enzymes have not been reported.

Interactions with Drug Transporters (e.g., P-glycoprotein, OATP1B1, OATP1B3)

The interaction of drugs and their metabolites with transporters is crucial for their absorption, distribution, and elimination.

The potential for ID-14283 to be transported by key drug transporters has been a subject of investigation.

P-glycoprotein (P-gp): In vitro studies have indicated that the active metabolite ID-14283 is not a substrate of the efflux transporter P-glycoprotein.

OATP1B1 and OATP1B3: While in vitro studies have suggested that the parent compound, lurasidone, is not a substrate of the hepatic uptake transporters OATP1B1 or OATP1B3, specific investigations to confirm whether metabolite ID-14283 is a substrate for these transporters are not detailed in the available literature.

Table 1: Lurasidone Metabolite 14283 as a Substrate for Drug Transporters
TransporterSubstrate StatusSource
P-glycoprotein (P-gp)No
OATP1B1Data Not Available-
OATP1B3Data Not Available-

The potential for metabolite ID-14283 to inhibit major drug transporters and cause drug-drug interactions has been considered. While in vitro data suggests that the parent drug, lurasidone, may have an inhibitory effect on P-gp, specific studies characterizing the inhibitory potential of metabolite ID-14283 against P-glycoprotein, OATP1B1, or OATP1B3 are not available in the reviewed scientific literature.

Table 2: Lurasidone Metabolite 14283 as an Inhibitor of Drug Transporters
TransporterInhibitor StatusSource
P-glycoprotein (P-gp)Data Not Available-
OATP1B1Data Not Available-
OATP1B3Data Not Available-

Future Research Directions in Lurasidone Metabolite 14283 D8 Studies

Development of Advanced Bioanalytical Techniques for High-Throughput Metabolite Profiling

The comprehensive analysis of drug metabolites in biological matrices is fundamental to pharmacokinetic and metabolic studies. Future research should prioritize the development of more sophisticated and high-throughput bioanalytical techniques for the profiling of lurasidone (B1662784) and its metabolites, including Metabolite 14283. While current methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are effective, there is a continuous need for improvement in sensitivity, selectivity, and speed.

The use of Lurasidone Metabolite 14283 D8 as an internal standard is crucial in these advanced methodologies. Deuterated standards are preferred in LC-MS/MS-based bioanalysis because they exhibit similar physicochemical properties to the analyte but have a different mass, allowing for accurate quantification by correcting for matrix effects and variations in sample processing.

Future advancements could involve the implementation of high-resolution mass spectrometry (HRMS) for untargeted metabolite identification, allowing for the discovery of novel or low-abundance metabolites of lurasidone. Additionally, the integration of automated sample preparation techniques with ultra-high-performance liquid chromatography (UHPLC) systems can significantly increase the throughput of metabolite profiling studies, enabling the rapid analysis of large numbers of samples from preclinical and clinical studies.

Table 1: Comparison of Bioanalytical Techniques for Metabolite Profiling

TechniqueAdvantagesDisadvantagesFuture Developments
LC-MS/MS High sensitivity and selectivityTargeted analysis, limited to known metabolitesMiniaturization, improved ionization sources
UHPLC-HRMS Untargeted analysis, high resolutionComplex data analysis, higher costAdvanced data processing algorithms
Automated Sample Prep High throughput, reduced variabilityInitial setup cost, potential for instrument errorIntegration with AI for method development

Integration of In Silico Modeling and In Vitro Data for Predictive Metabolism

Predicting the metabolic fate of a drug candidate early in the development process can significantly reduce time and resources. The integration of in silico modeling with in vitro experimental data presents a powerful approach for predicting the metabolism of lurasidone. Computational tools can predict potential sites of metabolism on the lurasidone molecule, which can then be verified through in vitro studies using liver microsomes or recombinant cytochrome P450 (CYP) enzymes. Lurasidone is primarily metabolized by CYP3A4.

Future research should focus on developing more accurate and predictive in silico models. This can be achieved by incorporating machine learning and artificial intelligence algorithms trained on large datasets of drug metabolism. These models could predict not only the primary metabolites like ID-14283 but also minor and secondary metabolites.

The use of this compound in these integrated studies is invaluable. By comparing the metabolism of lurasidone with its deuterated metabolite, researchers can gain insights into the kinetic isotope effect, which can help to elucidate the specific metabolic pathways and enzymes involved in its biotransformation.

Further Elucidation of Metabolite-Specific Preclinical Pharmacodynamics

Future preclinical studies should aim to further elucidate the receptor binding affinities and functional activities of Metabolite 14283 at various neurotransmitter receptors, including dopamine (B1211576) and serotonin (B10506) receptors. Comparative studies with the parent drug, lurasidone, will help to differentiate their respective contributions to the therapeutic effects.

Preclinical models of psychosis and related behavioral disorders can be employed to assess the in vivo efficacy of Metabolite 14283. Such studies will provide valuable information on its potential as a therapeutic agent in its own right.

Investigating the Contribution of Metabolite 14283 to Novel Therapeutic Mechanisms (preclinical focus)

Beyond its established antipsychotic activity, lurasidone may possess novel therapeutic mechanisms that are yet to be fully understood. It is plausible that Metabolite 14283 contributes to these underexplored actions. Future preclinical research should investigate the potential role of this metabolite in novel therapeutic areas.

For instance, studies could explore its effects on neuroinflammation, oxidative stress, or synaptic plasticity, which are increasingly recognized as important factors in the pathophysiology of psychiatric disorders. The unique pharmacological profile of Metabolite 14283 might offer therapeutic benefits in conditions beyond schizophrenia and bipolar depression.

Application of D8-labeled Metabolite 14283 in Emerging Preclinical ADME Methodologies and Mechanistic Tracing

The use of stable isotope-labeled compounds, such as this compound, is central to modern Absorption, Distribution, Metabolism, and Excretion (ADME) studies. These labeled compounds act as tracers, allowing for the precise tracking of the metabolite's fate within a biological system.

Future research should leverage D8-labeled Metabolite 14283 in emerging preclinical ADME methodologies. This includes techniques like accelerator mass spectrometry (AMS), which offers ultra-high sensitivity for quantifying isotopically labeled compounds, and imaging mass spectrometry, which can visualize the distribution of the metabolite in tissues.

Furthermore, mechanistic tracing studies using this compound can provide detailed insights into its transport across biological membranes, its interaction with metabolizing enzymes, and its potential for drug-drug interactions.

Table 2: Applications of this compound in ADME Studies

ADME MethodologyApplication of this compound
LC-MS/MS Bioanalysis Internal standard for accurate quantification
Metabolite Identification Tracer to confirm metabolic pathways
Pharmacokinetic Modeling Precise determination of PK parameters
Mass Balance Studies Quantify excretion routes
Tissue Distribution Determine target organ exposure

Q & A

Basic: What analytical techniques are recommended for identifying and characterizing Lurasidone Metabolite 14283 D8?

Answer:
To distinguish this compound from its non-deuterated counterpart and related metabolites (e.g., 14326 D8), use:

  • Mass Spectrometry (MS): Confirm isotopic purity by observing the +8 mass shift due to deuterium incorporation .
  • TLC-Densitometry: A validated TLC method with silica gel G 60F254 and hexane:ethyl acetate (6:4 v/v) mobile phase can resolve metabolites (Rf = 0.47 ± 0.01) and quantify them at 323 nm .
  • HPLC/LC-MS: For higher sensitivity, pair reverse-phase chromatography with UV detection (or MS) using molecular weight (545.14 g/mol) and CAS (186204-32-0) as reference .

Basic: How should researchers prepare stable solutions of this compound for in vitro studies?

Answer:

  • Solvent Selection: Ethanol is optimal for stock solutions (100 mg/mL, 183.44 mM) due to high solubility. For in vitro assays, dilute in physiological buffers (e.g., PBS) with ≤1% EtOH to avoid cytotoxicity .
  • Workflow:
    • Prepare a 25 mg/mL EtOH stock.
    • For aqueous compatibility, mix with PEG300 (40%), Tween-80 (5%), and saline (45%) to achieve ≥2.5 mg/mL .
    • Validate stability via UV-Vis or HPLC to ensure no precipitation or degradation over time.

Advanced: How to design in vivo studies to investigate the metabolic fate of Lurasidone and its deuterated metabolite 14283 D8?

Answer:

  • Animal Models: Use stress-induced rodent models (e.g., chronic mild stress in rats) with deuterated lurasidone administration (3 mg/kg/day) to track metabolite formation via LC-MS .
  • Sampling: Collect plasma, liver, and brain tissue at staggered intervals (0–24 hrs) to profile metabolite kinetics.
  • Deuterium Tracing: Leverage the isotopic label (D8) to differentiate endogenous vs. administered metabolites and quantify metabolic clearance rates .

Advanced: How to resolve contradictions in reported biological activity of Lurasidone Metabolite 14283 (active vs. inactive)?

Answer:

  • Diastereomer Analysis: The metabolite exists as a mixture of 5α/6α and 5β/6β diastereomers. Isolate individual isomers via chiral chromatography and test receptor binding (e.g., D2, 5-HT7) to determine activity variations .
  • Assay Conditions: Replicate conflicting studies (e.g., receptor-specific assays vs. in vivo models) to identify context-dependent activity. For example, inactive labeling in some sources may stem from non-target tissue distribution .

Basic: What physicochemical properties of this compound are critical for pharmacokinetic modeling?

Answer:

  • LogP (3.97): Indicates moderate lipophilicity, influencing blood-brain barrier penetration and tissue distribution .
  • Polar Surface Area (105.22 Ų): Suggests limited passive diffusion, necessitating carrier-mediated transport in absorption studies .
  • Solubility: Optimize formulations using co-solvents (e.g., SBE-β-CD) for in vivo dosing to enhance bioavailability .

Advanced: How to optimize deuterium labeling in this compound for isotopic purity?

Answer:

  • Synthetic Routes: Use hydrogen-deuterium exchange under acidic conditions or deuterated precursors to ensure ≥98% isotopic purity. Validate via NMR and high-resolution MS .
  • Purification: Employ preparative HPLC with deuterated mobile phases to avoid proton back-exchange.
  • Stability Testing: Store lyophilized D8 metabolites at -80°C to prevent isotopic scrambling .

Basic: How to quantify this compound in complex matrices (e.g., plasma, brain homogenate)?

Answer:

  • Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction to isolate the metabolite.
  • Quantitation: Apply the validated TLC-densitometric method for cost-effective analysis or LC-MS/MS for higher specificity (LOD <1 ng/mL).
  • Internal Standards: Use deuterated analogs (e.g., D8) to correct for matrix effects and ionization variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.